L-xylo-3-hexulose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,4R,5S)-1,2,4,5,6-pentahydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-5,7-11H,1-2H2/t3-,4+,5+/m0/s1 |
InChI Key |
DWJZKGYQNOQQEZ-VPENINKCSA-N |
SMILES |
C(C(C(C(=O)C(CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)C(CO)O)O)O)O |
Origin of Product |
United States |
Chemical and Chemoenzymatic Synthesis Methodologies for L Xylo 3 Hexulose
Chemoenzymatic Synthesis Approaches for L-xylo-3-Hexulose
Chemoenzymatic strategies combine the high selectivity of biocatalysts with traditional chemical synthesis steps, offering an efficient pathway to complex molecules like this compound.
Enzymatic Oxidation of Polyhydric Alcohols to this compound
The enzymatic oxidation of polyhydric alcohols is a key method for producing this compound. Acetic acid bacteria, particularly species like Gluconobacter oxydans, are frequently employed for their potent and regioselective oxidation capabilities. researchgate.netresearchgate.net These bacteria possess membrane-bound dehydrogenases that can convert specific hydroxyl groups of polyols into ketones.
A significant class of enzymes involved in this process are the pyrroloquinoline quinone (PQQ)-dependent membrane-bound dehydrogenases. researchgate.netnih.gov These enzymes, located in the periplasm of acetic acid bacteria, utilize PQQ as a redox cofactor to oxidize a wide range of sugars and alcohols. researchgate.netnih.gov In the case of this compound production, a PQQ-dependent L-arabinitol 4-dehydrogenase (PQQ-LAD) from Acetobacter sp. and Gluconobacter sp. has been identified to oxidize galactitol to yield both this compound and D-tagatose. researchgate.netfrontiersin.org
Further research has pinpointed the membrane-bound sorbitol dehydrogenase (mSLDH), encoded by the genes sldB-sldA (GOX0855-0854), in G. oxydans 621H as the enzyme responsible for the unique oxidation of galactitol. researchgate.netnih.gov The SldB subunit acts as a membrane anchor and is crucial for the holo-enzymatic activity, while the large subunit, SldA, contains the catalytic site. researchgate.netnih.gov
The biocatalytic formation of this compound from galactitol demonstrates remarkable regioselectivity. The PQQ-dependent dehydrogenases in acetic acid bacteria specifically oxidize the C-3 and C-5 hydroxyl groups of galactitol. researchgate.netresearchgate.netnih.gov This selective oxidation results in the formation of the rare sugars this compound and D-tagatose. researchgate.netresearchgate.net The ability of Gluconobacter oxydans to perform such stereo- and regio-selective oxidations of a variety of carbohydrates and polyols makes it a valuable tool in biotechnology. researchgate.netnih.gov
The production of this compound from galactitol by acetic acid bacteria represents a notable exception to the well-established Bertrand-Hudson's rule. researchgate.netnih.gov This rule generally predicts that only polyhydric alcohols with a cis-D-erythro configuration of hydroxyl groups are oxidized to 2-ketoses by these bacteria. researchgate.netnih.gov However, galactitol, which lacks this specific configuration, is still efficiently oxidized at the C-3 and C-5 positions. researchgate.netnih.gov This finding has expanded the understanding of the substrate specificity of PQQ-dependent membrane-bound dehydrogenases and suggests a broader catalytic potential than previously recognized. researchgate.netnih.gov
Specificity and Regioselectivity in Biocatalytic this compound Formation
Bioconversion Strategies for this compound Production
Bioconversion strategies for producing this compound primarily involve the use of whole-cell systems of acetic acid bacteria or their isolated enzymes. Membrane fractions from G. oxydans have been successfully used as cell-free catalysts to oxidize galactitol. researchgate.netnih.gov This approach can offer advantages in terms of process control and downstream processing.
In filamentous fungi, an alternative oxidoreductive pathway for D-galactose catabolism has been identified, which involves this compound as an intermediate. vtt.finih.gov In this pathway, galactitol is converted to this compound by a galactitol dehydrogenase. vtt.fi Subsequently, an this compound reductase converts this compound to D-sorbitol. nih.govbiorxiv.org This pathway highlights a different biological route for the formation and conversion of this compound.
| Organism | Enzyme | Substrate | Product(s) |
| Gluconobacter oxydans, Acetobacter sp. | PQQ-dependent L-arabinitol 4-dehydrogenase (PQQ-LAD), membrane-bound sorbitol dehydrogenase (mSLDH) | Galactitol | This compound, D-tagatose |
| Trichoderma reesei, Aspergillus niger | Galactitol dehydrogenase | Galactitol | This compound |
| Trichoderma reesei, Aspergillus niger | This compound reductase | This compound | D-sorbitol |
Stereoselective Chemical Synthesis of this compound and Related Isomers
While chemoenzymatic methods are prominent, purely chemical approaches have also been developed for the stereoselective synthesis of hexuloses and their derivatives. These methods often rely on the use of chiral starting materials and stereocontrolled reactions to build the desired sugar scaffold.
For instance, highly stereoselective de novo synthesis routes to L-hexoses have been developed starting from non-carbohydrate precursors. nih.gov These methods can involve acid-catalyzed domino reactions to construct the sugar backbone, followed by functionalization of double bonds through syn or anti dihydroxylation to introduce the necessary stereocenters with high diastereoselectivity. nih.gov While not explicitly detailed for this compound itself in the provided context, these general strategies for stereoselective synthesis of rare L-hexoses are applicable. nih.gov
Other stereoselective syntheses have focused on creating complex carbohydrate derivatives. For example, the Claisen-Schmidt reaction, catalyzed by chiral molecules like L-proline, has been used for the stereocontrolled synthesis of β-hydroxyketones, which are precursors to various sugar derivatives. mdpi.org Such methodologies, which focus on the controlled creation of new stereogenic centers, are fundamental to the chemical synthesis of specific isomers like this compound.
Oxidation Reactions for Ketose Formation at C-3 Position
The introduction of a carbonyl group at the C-3 position of a hexitol (B1215160) precursor is a key step in the synthesis of this compound. Various oxidation methods have been explored to achieve this transformation.
Chromium Trioxide-Mediated Oxidation of Acetylated Derivatives
One established chemical method involves the oxidation of specifically protected and acetylated hexitol derivatives using chromium trioxide in acetic acid. For instance, the L-xylo isomer of 3-hexulose has been successfully synthesized by the oxidation of a fully acetylated derivative of 2,4-O-benzylidene-D-glucitol with chromium trioxide in acetic acid. researchgate.netresearchgate.net This method relies on the selective exposure of the C-3 hydroxyl group for oxidation while other hydroxyl groups are protected. The use of acetylated methylene (B1212753) and benzylidene acetals of alditols, when oxidized with chromium trioxide in acetic acid, yields fully acylated ketoses in their keto form. researchgate.net However, it is important to note that chromium (VI) compounds are toxic and require careful handling. organic-chemistry.org The orientation of the aglycon in glycosides can also influence the outcome of chromium trioxide oxidation; for example, α-L-methyl glycosides with an axially oriented aglycon are resistant to this oxidation. nih.gov
Bromine Oxidation of Di-O-isopropylidenehexitols
A simpler, albeit lower-yielding, method for the synthesis of 3-hexuloses utilizes the oxidation of 1,2:5,6-di-O-isopropylidenehexitols with bromine in the presence of barium carbonate. nih.govresearchgate.netsigmaaldrich.cn Subsequent mild-acid hydrolysis of the resulting product yields the free hexulose. nih.govresearchgate.net In the case of the D-glucitol derivative, this process results in a mixture of the 1,2:5,6-di-O-isopropylidene derivatives of L-xylo- and D-ribo-3-hexulose. nih.govmolaid.com These isomers can then be separated by column chromatography. nih.govmolaid.com This method demonstrates that oxidation occurs at only one of the carbon atoms bearing a free hydroxyl group. nih.govresearchgate.net
Challenges in Stereo- and Regioselective Chemical Synthesis of this compound
The chemical synthesis of this compound is fraught with challenges related to achieving high stereo- and regioselectivity.
Key challenges include:
Selective Oxidation: Direct oxidation of unprotected hexitols often leads to a mixture of products due to the presence of multiple hydroxyl groups with similar reactivity. Protecting groups are therefore essential to direct the oxidation to the desired C-3 position. researchgate.netresearchgate.netnih.gov
Stereochemical Control: The creation of the ketone at C-3 can be complicated by the stereochemistry of the starting material and the potential for epimerization at adjacent chiral centers under certain reaction conditions. nih.govcdnsciencepub.com
Low Yields: Some of the simpler synthetic routes, such as the bromine oxidation of di-O-isopropylidenehexitols, are characterized by low yields, making them less efficient for large-scale production. nih.govresearchgate.netsigmaaldrich.cn
Separation of Isomers: As seen in the bromine oxidation of the D-glucitol derivative, the reaction can produce a mixture of isomers (L-xylo- and D-ribo-3-hexulose), necessitating challenging separation steps. nih.govmolaid.com
These challenges underscore the need for more advanced and selective synthetic strategies.
Advanced Synthetic Strategies for this compound Scaffolds and Analogues
To overcome the limitations of traditional chemical synthesis, chemoenzymatic and biocatalytic approaches have emerged as powerful strategies for the production of this compound and its analogues.
A notable chemoenzymatic strategy involves the use of acetic acid bacteria, such as Gluconobacter oxydans. These microorganisms possess membrane-bound pyrroloquinoline quinone (PQQ)-dependent dehydrogenases that can oxidize polyhydric alcohols. researchgate.netnih.gov In a significant discovery, it was found that G. oxydans can oxidize galactitol at the C-3 hydroxyl group to produce this compound. researchgate.netnih.gov This reaction is noteworthy as it represents an exception to Bertrand Hudson's rule, which generally predicts oxidation at C-2 for polyols with cis D-erythro hydroxyl groups. researchgate.netnih.gov The enzyme responsible for this unique oxidation in G. oxydans has been identified as a membrane-bound PQQ-dependent dehydrogenase. researchgate.net
Furthermore, the oxidoreductive pathway for D-galactose catabolism in filamentous fungi has revealed enzymes with potential for this compound synthesis. In this pathway, galactitol is converted to this compound by galactitol dehydrogenase. mdpi.combiorxiv.org Subsequently, this compound reductase, an enzyme identified in fungi like Trichoderma reesei and Aspergillus niger, catalyzes the conversion of this compound to D-sorbitol. nih.gov This reductase has been shown to catalyze the reverse reaction, producing this compound from D-sorbitol. nih.gov
These enzymatic and chemoenzymatic methods offer high regio- and stereoselectivity, often proceed under mild reaction conditions, and can circumvent the need for complex protection and deprotection steps common in purely chemical syntheses. researchgate.net
Biological Pathways and Enzymatic Transformations of L Xylo 3 Hexulose
Biosynthetic Pathways Leading to L-xylo-3-Hexulose Formation
The biogenesis of this compound is primarily understood as a specific step within a larger catabolic process, rather than a pathway with the sole purpose of its production. It emerges from the enzymatic modification of a sugar alcohol precursor.
The principal precursor for the biosynthesis of this compound is the polyol galactitol (also known as dulcitol). nih.govnih.govebi.ac.uk Galactitol itself is formed from the initial reduction of D-galactose, a reaction often catalyzed by an aldose reductase. ebi.ac.ukmdpi.com For instance, in Aspergillus niger, the D-xylose reductase (XyrA) is responsible for this first step, converting D-galactose to galactitol. researchgate.netresearchgate.net
The direct biosynthetic step leading to this compound is the oxidation of galactitol. tuwien.atvtt.fi This conversion is catalyzed by specific dehydrogenases, which vary between different microorganisms. In the filamentous fungus Trichoderma reesei, L-arabinitol dehydrogenase (LAD1) oxidizes galactitol to this compound. mdpi.comresearchgate.net In contrast, Aspergillus niger utilizes a distinct D-galactitol dehydrogenase, encoded by the ladB gene, to catalyze the same reaction. researchgate.netvtt.fiplos.org It has been confirmed that the product of the LadB-catalyzed reaction with galactitol is indeed this compound. ebi.ac.ukresearchgate.netresearchgate.netresearchgate.net Acetic acid bacteria, such as Gluconobacter oxydans, also produce this compound from galactitol via the action of a membrane-bound, PQQ-dependent dehydrogenase. frontiersin.orgresearchgate.netnih.gov
The production of this compound is determined by the presence and expression of specific genes encoding the necessary dehydrogenases. In filamentous fungi, these genes are key components of the oxidoreductive D-galactose catabolic pathway. nih.govnih.gov
In Aspergillus niger, the gene ladB encodes the specific D-galactitol dehydrogenase that produces this compound. ebi.ac.ukresearchgate.net The deletion of ladB results in the inability of the fungus to grow on galactitol, highlighting the gene's essential role. researchgate.netvtt.fi In Trichoderma reesei (also known as Hypocrea jecorina), the enzyme responsible is L-arabitol dehydrogenase, encoded by the lad1 gene, which also participates in the L-arabinose catabolic pathway. researchgate.netplos.org The yeast Sungouiella intermedia also possesses a LAD1-encoded galactitol dehydrogenase for the conversion of galactitol to this compound. biorxiv.orgbiorxiv.org
While the pathways in A. niger and T. reesei both produce this compound, it is noteworthy that in Aspergillus nidulans, the oxidation of galactitol may result in L-sorbose instead. mdpi.complos.orghelsinki.fi
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Gene | Organism | Reaction Catalyzed |
|---|---|---|---|
| D-galactitol dehydrogenase | ladB | Aspergillus niger | Galactitol → this compound |
| L-arabinitol dehydrogenase | lad1 | Trichoderma reesei | Galactitol → this compound |
| Galactitol dehydrogenase | LAD1 | Sungouiella intermedia | Galactitol → this compound |
Precursor Compounds and Initial Enzymatic Steps in this compound Biogenesis
Catabolic and Metabolic Fates of this compound
Once formed, this compound is an ephemeral intermediate that is quickly converted into other metabolites. Its primary metabolic fate is its continuation along the D-galactose catabolism pathway.
In many filamentous fungi, this compound is a central intermediate in an alternative pathway for D-galactose metabolism known as the oxidoreductive pathway. nih.govnih.govresearchgate.netbiorxiv.org This pathway converts D-galactose into D-fructose through a series of reduction and oxidation steps, ultimately feeding into glycolysis. nih.govmdpi.com It serves as an alternative to the canonical Leloir pathway. nih.govresearchgate.net
The sequence of the oxidoreductive pathway is as follows:
D-Galactose is reduced to galactitol . mdpi.com
Galactitol is oxidized to This compound . mdpi.comvtt.fi
This compound is reduced to D-sorbitol . nih.govnih.gov
D-sorbitol is oxidized to D-fructose . mdpi.comvtt.fi
D-fructose is then phosphorylated to enter glycolysis. mdpi.com
This pathway, involving the intermediates galactitol, this compound, and D-sorbitol, has been identified in fungi such as Aspergillus niger, Trichoderma reesei, and Sungouiella intermedia. nih.govmdpi.combiorxiv.orgbiorxiv.org The deletion of genes responsible for the steps involving this compound leads to reduced growth on D-galactose, confirming the pathway's physiological importance. nih.govnih.gov
The conversion of this compound to D-sorbitol represents the conclusive step in its role as a pathway intermediate and was considered the "missing link" in the oxidoreductive D-galactose pathway for some time. nih.govnih.gov This reaction is a reduction catalyzed by a specific This compound reductase . nih.govnih.gov
This enzyme has been identified and characterized in several fungal species.
In Aspergillus niger, the enzyme is encoded by the gene xhrA. nih.govnih.govresearchgate.net
In Trichoderma reesei, the corresponding gene is lxr4. nih.govnih.govresearchgate.netuniprot.org
In Sungouiella intermedia, the LXR4 gene product is predicted to carry out this function. biorxiv.org
The reaction requires NADPH as a cofactor. nih.govuniprot.org The heterologously expressed LXR4 protein from T. reesei showed high specificity for this compound, with a Michaelis constant (Km) of 2.0 ± 0.5 mM and a maximum velocity (Vmax) of 5.5 ± 1.0 units/mg. nih.govnih.gov Studies have confirmed that D-sorbitol is the product of this enzymatic reaction. nih.govnih.gov Deletion of the xhrA or lxr4 genes abolishes the ability of the respective fungi to grow on galactitol, underscoring the essential nature of this enzymatic step. nih.govnih.gov
The enzymes that act on this compound can also interact with other related substrates, leading to potential interconversions. The this compound reductase from T. reesei (LXR4) is capable of catalyzing the reverse reaction, oxidizing D-sorbitol to this compound in the presence of NADP+. nih.govuniprot.org This enzyme also exhibits activity towards other sugar isomers, including D-ribulose and L-xylulose. uniprot.org
Furthermore, in A. niger, the L-xylulose reductase (lxrA), which is primarily involved in the L-arabinose catabolic pathway, also demonstrates high this compound reductase activity, indicating a metabolic crosstalk between the galactose and arabinose pathways. nih.gov
In certain acetic acid bacteria like Gluconobacter oxydans, the oxidation of galactitol is not exclusively limited to producing this compound. The membrane-bound sorbitol dehydrogenase (mSLDH) in these bacteria can oxidize galactitol at different hydroxyl groups to yield both this compound and another rare sugar, D-tagatose . frontiersin.orgresearchgate.net This demonstrates a branch point in the metabolic fate of galactitol, leading to two different ketohexose isomers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| D-Galactose |
| Galactitol (Dulcitol) |
| D-Sorbitol |
| D-Fructose |
| L-Sorbose |
| L-Arabinose |
| D-Ribulose |
| L-Xylulose |
| D-Tagatose |
| NADPH |
| NADP+ |
| D-xylose |
| D-fructose-6-phosphate |
| L-arabinitol |
| D-allitol |
| L-iditol |
| L-mannitol |
| D-talitol |
| D-arabino-3-hexulose |
| D-ribulose |
| D-xylulose |
| L-sorbose |
| D-mannitol |
| xylitol |
| ribitol |
| D-glucose |
| L-glyceraldehyde |
| glycerol |
| pyruvate |
| oxaloacetate |
| acetyl-CoA |
| acetate |
| D-xylulose-5-phosphate |
| D-mannose |
| D-galacturonic acid |
| L-rhamnose |
| D-gluconic acid |
| D-glucose-1-phosphate |
| L-ribulose |
| L-allulose (L-psicose) |
| D-mannitol |
| shikimate |
| quinate |
| tagatose |
| lactose |
| mannose-6-phosphate |
| glucose-1-phosphate |
| dTDP-6-deoxy-D-xylo-4-hexulose |
| dTDP-6-deoxy-L-lyxo-4-hexulose |
| uridine diphosphogalactopyranose (UDP-GalP) |
| uridine diphosphogalactofuranose (UDP-GalF) |
| 2C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-2,4cPP) |
| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate |
| homocysteine |
| methionine |
| threonine |
| arginine |
| lysine |
| glycolic acid |
| ethanol |
| L-rhamnonate |
| D-galacturonate |
| 2-keto-3-deoxy-L-galactonate |
| L-galactonate |
| D-fucopyranose |
| D-quinovopyranose |
| D-xylopyranose |
| D-glucopyranose |
| D-galactopyranose |
| L-arabinopyranose |
| L-arabinofuranose |
Enzymatic Conversion of this compound to D-Sorbitol
Enzymatic Activities Involving this compound
The metabolic journey of this compound is orchestrated by a specific set of enzymes that catalyze its formation and subsequent reduction. These enzymatic activities are central to the alternative oxidoreductive pathway for D-galactose catabolism in filamentous fungi.
A pivotal step in the oxidoreductive D-galactose pathway is the conversion of this compound to D-sorbitol. This reaction is catalyzed by this compound reductases, which have been identified and characterized in various filamentous fungi. nih.govnih.gov In Trichoderma reesei (also known as Hypocrea jecorina), this enzyme is encoded by the lxr4 gene, while in Aspergillus niger, the corresponding gene is xhrA. nih.govnih.gov The discovery of these enzymes provided the missing link in understanding this alternative route for galactose metabolism. nih.govnih.govresearchgate.net
The this compound reductase LXR4 from T. reesei has been expressed heterologously and purified, allowing for detailed characterization. nih.govnih.gov The enzyme exhibits high specificity for its primary substrate, this compound. nih.govnih.gov
The enzyme is strictly dependent on the cofactor NADP(H) for its activity and shows no activity with NADH. nih.govacs.org While its highest affinity is for this compound, the purified LXR4 enzyme also demonstrates activity towards other substrates, including D-ribulose and L-xylulose. nih.gov It also shows some, albeit lower, activity with D-xylulose, D-fructose, L-sorbose, and D-sorbose. nih.gov In the reverse reaction, the enzyme can convert D-sorbitol to this compound using NADP+ as the cofactor. nih.gov
Interestingly, another L-xylulose reductase from T. reesei, LXR3, which is involved in L-arabinose catabolism, shows no activity with this compound, highlighting the specific role of LXR4 in the D-galactose pathway. acs.org
Table 1: Substrate Specificity of T. reesei LXR4
| Substrate | Relative Activity |
|---|---|
| This compound | High |
| D-ribulose | Moderate |
| L-xylulose | Moderate |
| D-xylulose | Low |
| D-fructose | Very Low |
| L-sorbose | Very Low |
This table is a qualitative representation based on available research data.
Kinetic studies on the purified LXR4 from T. reesei have provided insights into its catalytic efficiency. The enzyme displays Michaelis-Menten kinetics with its substrates. nih.gov For this compound, the Km value was determined to be 2.0 ± 0.5 mM with a Vmax of 5.5 ± 1.0 units/mg. nih.govnih.govresearcher.life The enzyme also shows activity with D-ribulose (Km = 47 ± 3 mM, Vmax = 14 ± 2 units/mg) and L-xylulose (Km = 22 ± 3 mM, Vmax = 4.2 ± 1 units/mg). nih.gov The catalytic mechanism is consistent with other members of the short-chain dehydrogenase/reductase (SDR) superfamily, involving a catalytic tetrad of amino acid residues. mdpi.com The reaction proceeds via an NADPH-dependent reduction of the keto group at the C-3 position of this compound to produce D-sorbitol. nih.govnih.gov The reverse reaction, the oxidation of D-sorbitol, has also been demonstrated. nih.gov
Table 2: Kinetic Parameters of T. reesei LXR4
| Substrate | Km (mM) | Vmax (units/mg) |
|---|---|---|
| This compound | 2.0 ± 0.5 | 5.5 ± 1.0 |
| D-ribulose | 47 ± 3 | 14 ± 2 |
Data sourced from Mojzita et al. (2012). nih.gov
The formation of this compound is the preceding step to its reduction in the oxidoreductive D-galactose pathway. This reaction involves the oxidation of galactitol and is catalyzed by galactitol dehydrogenases. researchgate.netnih.gov In T. reesei, the L-arabitol dehydrogenase, LAD1, is also responsible for the conversion of galactitol to this compound. nih.govescholarship.org However, in A. niger, a distinct and specific galactitol dehydrogenase, LadB, carries out this function. researchgate.netnih.gov The ladB gene is induced by the presence of D-galactose and galactitol. researchgate.netnih.gov The product of the LadB-catalyzed reaction has been confirmed to be this compound. researchgate.netnih.govebi.ac.ukresearchgate.net In Sungouiella intermedia, the LAD1-encoded galactitol dehydrogenase is responsible for converting galactitol to this compound. biorxiv.orgbiorxiv.org
Genetic manipulation of the genes encoding this compound-related enzymes has been instrumental in confirming their physiological roles. Deletion of the lxr4 gene in T. reesei and the xhrA gene in A. niger resulted in strains that were unable to grow on galactitol as a carbon source. nih.govnih.govresearcher.lifeebi.ac.uk Furthermore, these deletion mutants exhibited significantly reduced growth on D-galactose, providing strong evidence for the importance of this pathway in galactose catabolism. nih.govnih.govresearcher.lifeebi.ac.uk
The principles of enzyme engineering and directed evolution offer promising avenues for modifying enzymes involved in this compound transformations for various biotechnological applications. mdpi.comillinois.edu While specific examples of engineering LXR4 or LadB are not extensively documented in the provided context, the general strategies are applicable. Natural enzymes often require optimization for industrial settings to improve properties like activity, stability, and substrate specificity. mdpi.com
Directed evolution mimics natural selection in a laboratory setting to generate improved enzyme variants. illinois.edu This can involve creating mutant libraries through methods like error-prone PCR and screening them for desired functionalities. illinois.edu Semi-rational design, which combines computational design with directed evolution, can also be employed. illinois.edu These techniques could potentially be used to enhance the catalytic efficiency of this compound reductase or to alter the substrate specificity of galactitol dehydrogenases. For instance, engineering these enzymes could improve the production of D-sorbitol or other valuable compounds from galactose-containing feedstocks. uu.nl
Mechanistic Roles and Interactions of L Xylo 3 Hexulose in Biological Systems
L-xylo-3-Hexulose as a Key Intermediate in Microbial Metabolism
This compound is a ketohexose that serves as a crucial intermediate in the metabolic pathways of various microorganisms, particularly in the catabolism of sugars. ebi.ac.uk In filamentous fungi, this compound is a central component of an alternative, non-Leloir pathway for D-galactose metabolism known as the oxidoreductive pathway. nih.govnih.govfrontiersin.org This pathway converts D-galactose into D-fructose through a series of reduction and oxidation reactions. nih.govnih.gov The sequence of intermediates in this fungal pathway is generally D-galactose, galactitol, this compound, and D-sorbitol, which is finally converted to D-fructose. nih.govnih.govmdpi.com The presence of this pathway has been identified in several fungi, including Aspergillus niger, Trichoderma reesei (Hypocrea jecorina), and Myceliophthora thermophila. nih.govfrontiersin.org
The significance of this compound as an intermediate is underscored by genetic studies where the deletion of the gene responsible for its conversion leads to impaired growth on D-galactose and a complete inability to grow on galactitol. nih.govnih.gov This highlights the essential role of the oxidoreductive pathway, and consequently this compound, in D-galactose utilization in these organisms.
In addition to fungi, certain bacteria utilize pathways involving this compound. Acetic acid bacteria, such as Gluconobacter oxydans and Acetobacter sp., are capable of producing this compound. evitachem.comfrontiersin.org These bacteria can oxidize the polyol galactitol to generate both D-tagatose and this compound, demonstrating a different metabolic context for this keto-sugar compared to the fungal D-galactose pathway. frontiersin.orgresearchgate.net This bacterial transformation represents a regioselective oxidation that is an exception to the well-known Bertrand-Hudson's rule. researchgate.net
Functional Implications of this compound in Specialized Metabolic Pathways of Fungi and Bacteria
The metabolic role of this compound is defined by the specific enzymes that produce and consume it within specialized pathways. In filamentous fungi, the formation and conversion of this compound are key steps in the oxidoreductive D-galactose catabolic pathway.
The production of this compound from galactitol is catalyzed by a dehydrogenase. However, the specific enzyme utilized can differ between fungal species.
In Aspergillus niger, a specific D-galactitol dehydrogenase, LadB, is responsible for the oxidation of galactitol to this compound. ebi.ac.ukmdpi.comvtt.fi This enzyme is distinct from the L-arabitol dehydrogenase (LadA) used in L-arabinose metabolism. ebi.ac.uk
In Trichoderma reesei, the L-arabitol 4-dehydrogenase, LAD1, which is part of the L-arabinose catabolic pathway, also catalyzes the oxidation of galactitol to this compound. nih.govhelsinki.fi
The subsequent step in the pathway is the reduction of this compound to D-sorbitol. This reaction is catalyzed by this compound reductase, an enzyme that was considered the missing link in the pathway until its identification. nih.govnih.gov
In Aspergillus niger, this enzyme is encoded by the xhrA gene. nih.govnih.gov
In Trichoderma reesei, the corresponding gene is lxr4. nih.govnih.govuniprot.org The purified LXR4 protein from T. reesei showed high specificity for this compound, with a Kₘ of 2.0 ± 0.5 mM and a Vₘₐₓ of 5.5 ± 1.0 units/mg. nih.govnih.gov
In acetic acid bacteria, the production of this compound from galactitol is catalyzed by a membrane-bound, PQQ-dependent L-arabinitol 4-dehydrogenase (PQQ-LAD) or a sorbitol dehydrogenase (mSLDH). frontiersin.orgresearchgate.net
| Organism | Enzyme | Gene | Reaction | Pathway |
|---|---|---|---|---|
| Aspergillus niger | Galactitol Dehydrogenase | ladB | Galactitol → this compound | D-Galactose Catabolism ebi.ac.ukvtt.fi |
| Aspergillus niger | This compound Reductase | xhrA | This compound → D-Sorbitol | D-Galactose Catabolism nih.govnih.gov |
| Trichoderma reesei | L-arabitol 4-dehydrogenase | lad1 | Galactitol → this compound | D-Galactose/L-Arabinose Catabolism nih.govhelsinki.fi |
| Trichoderma reesei | This compound Reductase | lxr4 | This compound → D-Sorbitol | D-Galactose Catabolism nih.govnih.govuniprot.org |
| Gluconobacter sp. | PQQ-dependent L-arabinitol 4-dehydrogenase | - | Galactitol → this compound | Polyol Oxidation frontiersin.org |
Regulation of this compound Metabolic Pathways
The metabolic pathways involving this compound are subject to transcriptional regulation, ensuring that the necessary enzymes are produced in response to the available carbon sources. In filamentous fungi, the expression of genes in the oxidoreductive D-galactose pathway is tightly controlled.
In Aspergillus niger, the genes for this pathway are inducible. The gene ladB, which encodes galactitol dehydrogenase, is induced by the presence of D-galactose and galactitol. ebi.ac.ukresearchgate.net The induction mechanism involves the product of the first step of the pathway. The D-xylose-inducible reductase XyrA catalyzes the reduction of D-galactose to galactitol, and galactitol itself appears to act as an inducer for downstream genes like ladB. ebi.ac.ukresearchgate.net Consequently, deleting the xyrA gene leads to reduced growth on D-galactose. ebi.ac.uk
Genetic deletion studies have been instrumental in confirming the roles of these enzymes and their regulation. In both A. niger and T. reesei, deleting the respective this compound reductase genes (xhrA and lxr4) abolishes growth on galactitol and significantly slows growth on D-galactose, confirming the essentiality of this enzymatic step. nih.govnih.gov
In Aspergillus nidulans, the regulation of D-galactose metabolism is known to be controlled by the transcriptional regulators GalX and GalR. helsinki.fiasm.org More broadly, studies in fungi like Neurospora crassa show that complex regulatory networks integrate signals from various carbon sources to control the expression of metabolic genes, including those for alternative pathways like the one involving this compound. pnas.orgpnas.org In the yeast Sungouiella intermedia, analysis has revealed a complex network of co-expression and co-regulation among the genes of both the Leloir and oxidoreductive pathways, suggesting a sophisticated level of regulatory crosstalk. biorxiv.org
Cross-Talk and Interplay of this compound Pathways with Other Central Carbon Metabolism
The oxidoreductive pathway, where this compound is a key intermediate, is intricately linked with other central metabolic routes in microorganisms. This interplay is evident in the sharing of enzymes, cofactors, and metabolic end-products.
A prominent example of crosstalk is the similarity between the fungal D-galactose oxidoreductive pathway and the L-arabinose catabolic pathway. nih.govresearchgate.net Both pathways follow a sequence of reduction-oxidation-reduction-oxidation steps. researchgate.net In Trichoderma reesei, this link is particularly direct, as the first two enzymes, aldose reductase (XYL1) and L-arabitol 4-dehydrogenase (LAD1), are shared between the two pathways. nih.govresearchgate.net In contrast, Aspergillus niger employs distinct, though homologous, enzymes for each pathway. nih.govresearchgate.net
The end product of the oxidoreductive D-galactose pathway is D-fructose, which is then phosphorylated to D-fructose-6-phosphate, a key intermediate that directly enters glycolysis. mdpi.combiorxiv.org This connects the catabolism of galactose via this compound to the primary energy-generating pathway of the cell.
Furthermore, the pathway has a significant connection to the Pentose (B10789219) Phosphate Pathway (PPP). The reductive steps in the oxidoreductive pathway, including the conversion of this compound to D-sorbitol, require the cofactor NADPH. nih.govresearchgate.net The PPP is the primary route for regenerating NADPH from NADP+. biorxiv.org Therefore, high flux through the oxidoreductive galactose pathway creates a demand for NADPH, which can in turn increase the flux through the PPP. biorxiv.orgbiorxiv.org This represents a critical node for maintaining the cellular redox balance. Model-driven studies in Sungouiella intermedia have shown that growth on galactose leads to a significant increase in PPP flux to regenerate the NADPH consumed by the aldose reductase in the first step of the oxidoreductive pathway. biorxiv.orgbiorxiv.org This demonstrates a dynamic interplay between sugar-specific catabolic routes and central carbon metabolism to support cellular growth and maintain redox homeostasis.
Advanced Analytical Methodologies for Research on L Xylo 3 Hexulose
Chromatographic Separation Techniques for L-xylo-3-Hexulose
Chromatographic methods are indispensable for the isolation and quantification of this compound from biological and synthetic sources. High-performance liquid chromatography and gas-liquid chromatography are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. It is particularly useful for separating it from other sugars and polyols in reaction mixtures. For instance, in the study of the fungal D-galactose catabolic pathway, HPLC was used to identify this compound as the product of the reaction catalyzed by galactitol dehydrogenase (LadB) on galactitol. nih.gov The retention time of the product matched that of this compound produced by other enzymes, confirming its identity. nih.gov In another study, HPLC analysis was used to identify the reaction products of this compound reductase (LXR4), confirming the production of D-sorbitol from this compound. nih.gov
Researchers have utilized HPLC systems equipped with a refractive index detector and specialized columns, such as a Rezex RCM Monosaccharide Ca+2 (8%) column, to quantify metabolites like this compound. biorxiv.orgbiorxiv.org The mobile phase is typically Milli-Q water, with elution at a high temperature (e.g., 80 °C) and a constant flow rate. biorxiv.org
Gas-Liquid Chromatography (GLC) for this compound Derivatives
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of this compound. Since sugars themselves are not volatile, they must first be derivatized. Acetylated derivatives are commonly prepared for GLC analysis.
In one study, the acetylated product of a synthetic mixture containing L-xylo-3-hexuloside was analyzed by GLC. The analysis, using a 5% LAC-4-R-886 stationary phase at 200°C, successfully separated the L-xylo and L-lyxo isomers. cdnsciencepub.com Another application involved the analysis of di-O-isopropylidene derivatives of 3-hexuloses by GC-MS to study product mixtures from aldol (B89426) reactions. molaid.com This technique allows for the separation and identification of different isomers and derivatives based on their retention times and mass spectra. cdnsciencepub.comresearchgate.net For example, the oxidation of 1,2:5,6-di-O-isopropylidene-D-glucitol yielded a mixture of 1,2:5,6-di-O-isopropylidene derivatives of L-xylo- and D-ribo-3-hexulose, which were separable by chromatography. molaid.comresearchgate.net
Spectroscopic Approaches for this compound Research
Spectroscopic techniques provide detailed information about the molecular structure and concentration of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly prominent in this area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and quantification of this compound. Both ¹H and ¹³C NMR are employed to determine the structure of the molecule and its derivatives in solution.
¹³C NMR spectroscopy has been used to determine the equilibrium compositions of this compound in aqueous solution, revealing the presence of different isomeric forms. publish.csiro.aupublish.csiro.au For instance, the ¹³C NMR data of the α-furanose form of D-arabino-3-hexulose, a related compound, was confirmed in aqueous solution. researchgate.net In the synthesis of L-sorbosamine (1-amino-1-deoxy-L-xylo-hexulose), ¹H and ¹³C NMR data were crucial for confirming the structure of the final product. tandfonline.com
NMR is also used for quantitative analysis. The concentration of this compound produced by E. coli expressing the ladB gene was determined by ¹H NMR spectroscopy. researchgate.net This involved comparing the integral of a specific region of the this compound spectrum with that of a known internal standard. researchgate.net
Radiotracer and Isotopic Labeling Strategies for this compound Metabolic Flux Analysis
Radiotracer and isotopic labeling techniques are powerful methods for investigating the metabolic fate of this compound and understanding the flow of carbon through metabolic pathways (metabolic flux analysis). researchgate.netnih.govnih.gov These methods involve introducing molecules labeled with isotopes (e.g., ¹³C) into a biological system and tracking their incorporation into various metabolites.
While direct radiotracer studies specifically on this compound are not extensively detailed in the provided context, the principles of metabolic flux analysis using isotopic tracers are well-established for related metabolic pathways. researchgate.netnih.govnih.govbiorxiv.orgmdpi.comebi.ac.ukmit.eduvanderbilt.edu For example, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is used to gain a detailed picture of pathway utilization by tracing the fate of ¹³C from a labeled substrate. researchgate.net This approach allows researchers to quantify the rates of intracellular reactions, providing insights into how metabolic pathways are regulated and utilized under different conditions. nih.govnih.gov The application of such techniques to the study of this compound metabolism would involve feeding a ¹³C-labeled precursor (like ¹³C-galactose) and analyzing the labeling patterns in this compound and its downstream metabolites. This would reveal the active pathways and quantify the flux through the this compound-producing and consuming reactions.
Techniques for Enzymatic Assay and Characterization of this compound-Converting Enzymes
Understanding the enzymes that produce and consume this compound is crucial for elucidating its biological role. Various enzymatic assay techniques are used to identify and characterize these enzymes.
A common method for assaying this compound-converting enzymes that use NAD(P)H as a cofactor is to monitor the change in absorbance at 340 nm. nih.govresearchgate.netacs.org The oxidation of NAD(P)H to NAD(P)⁺ results in a decrease in absorbance, which is proportional to the enzyme activity. For example, the activity of this compound reductase was measured by monitoring the disappearance of NADPH at 340 nm in the presence of this compound. nih.govresearchgate.net This method can be adapted to a microtiter plate format for high-throughput screening. researchgate.netnih.gov
For the characterization of these enzymes, kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined. nih.gov For this compound reductase (LXR4) from Trichoderma reesei, the Kₘ for this compound was found to be 2.0 ± 0.5 mM with a Vₘₐₓ of 5.5 ± 1.0 units/mg. nih.gov The enzyme also showed activity with other substrates like D-ribulose and L-xylulose, but with lower affinity. nih.gov The table below summarizes the kinetic parameters of LXR4 with various substrates.
Table 1: Kinetic Parameters of this compound Reductase (LXR4)
| Substrate | Kₘ (mM) | Vₘₐₓ (units/mg) | Source |
|---|---|---|---|
| This compound | 2.0 ± 0.5 | 5.5 ± 1.0 | nih.gov |
| D-ribulose | 47 ± 3 | 14 ± 2 | nih.gov |
| L-xylulose | 22 ± 3 | 4.2 ± 1 | nih.gov |
The identification of reaction products is also a critical part of enzyme characterization. As mentioned earlier, HPLC is used to confirm the products of enzymatic reactions involving this compound. nih.gov
Proteomics and Transcriptomics in Elucidating this compound Pathways
Proteomics and transcriptomics have become indispensable tools in modern biochemistry for unraveling complex metabolic networks. These advanced methodologies allow for the large-scale study of proteins and RNA transcripts, respectively, providing a system-wide view of cellular processes. In the context of this compound, these approaches have been pivotal in identifying and characterizing its metabolic pathways, particularly the oxidoreductive route for D-galactose catabolism in filamentous fungi. By analyzing which genes are activated (transcriptomics) and which proteins are produced (proteomics) under specific growth conditions, researchers have been able to piece together the enzymatic steps involving this rare sugar.
The investigation into this compound metabolism is a prime example of how 'omics' technologies can fill knowledge gaps in biochemical pathways. For years, this compound was a known intermediate in an alternative D-galactose pathway in fungi, but a crucial enzyme remained unidentified. nih.govnih.gov Through comparative genomics, gene expression analysis, and protein characterization, the "missing link"—this compound reductase—was discovered, completing our understanding of the pathway. nih.govnih.govresearchgate.net
Research Findings from Proteomic and Transcriptomic Analyses
Transcriptomic analysis has been fundamental in identifying the genes that are up-regulated when fungi are grown on D-galactose or its intermediate, galactitol. This approach pinpoints candidate genes that are likely involved in the metabolic pathway. For instance, in Aspergillus niger, the gene ladB, which encodes the galactitol dehydrogenase responsible for producing this compound from galactitol, was found to be induced by both D-galactose and galactitol. ebi.ac.ukresearchgate.net Similarly, studies in Myceliophthora thermophila used transcriptomic profiling to identify the genes of the entire oxido-reductive pathway. frontiersin.org
The most significant breakthrough aided by these methodologies was the identification of the enzyme that catalyzes the conversion of this compound to D-sorbitol. nih.gov In Trichoderma reesei and Aspergillus niger, researchers identified the genes lxr4 and xhrA, respectively, which encode this compound reductase. nih.govnih.gov Deletion of these genes resulted in a significantly reduced ability to grow on D-galactose and an inability to grow on galactitol, confirming their essential role in the pathway. nih.govnih.gov
Proteomic techniques were then used to validate these findings. The LXR4 protein from T. reesei was expressed in a heterologous host (Saccharomyces cerevisiae), purified, and characterized. nih.gov This proteomic approach confirmed that the enzyme has high specificity for this compound, using NADPH as a cofactor to reduce it to D-sorbitol. nih.gov This provided direct biochemical evidence for the function of the gene identified through transcriptomics.
Further transcriptomic studies in various fungi, including Aspergillus nidulans, have explored the complex regulation of this pathway, showing how the expression of genes involved in this compound metabolism is controlled by specific transcriptional regulators responsive to the available carbon sources. plos.org
Data on Key Genes and Proteins
The table below summarizes the key genes and their corresponding proteins that are central to the this compound metabolic pathway, as elucidated by proteomic and transcriptomic research.
| Gene Name | Protein Name | Organism | Function in Pathway | Citation |
| ladB | Galactitol Dehydrogenase | Aspergillus niger | Converts galactitol to this compound | ebi.ac.uk |
| lad1 | L-arabinitol 4-dehydrogenase | Trichoderma reesei | Converts galactitol to this compound | ebi.ac.uk |
| lxr4 | This compound reductase | Trichoderma reesei | Reduces this compound to D-sorbitol | nih.govuniprot.org |
| xhrA | This compound reductase | Aspergillus niger | Reduces this compound to D-sorbitol | nih.govnih.gov |
| sdhA | D-sorbitol dehydrogenase | Aspergillus niger | Converts D-sorbitol to D-fructose | nih.gov |
| xdh1 | Xylitol dehydrogenase | Trichoderma reesei | Proposed to convert D-sorbitol to D-fructose | nih.gov |
Transcriptomic Expression Data
Transcriptional profiling reveals how the presence of specific sugars induces the expression of genes necessary for their catabolism. The following table illustrates the observed changes in the expression of key genes in the this compound pathway when fungi are exposed to D-galactose.
| Gene | Organism | Condition | Change in Expression | Significance | Citation |
| galK | Myceliophthora thermophila | Growth on D-galactose vs. D-glucose | ~2-fold increase | Indicates activation of galactose metabolism | frontiersin.org |
| ladB | Aspergillus niger | Induced by D-galactose and galactitol | Up-regulated | Confirms its role in the early steps of the pathway | ebi.ac.uk |
| lxrA | Aspergillus niger | Growth on galactitol or D-galactose | Not up-regulated | Suggests another reductase is the primary enzyme | nih.gov |
| xhrA | Aspergillus niger | Growth on D-galactose | Up-regulated (inferred) | Identified as the key this compound reductase | nih.govnih.gov |
| sdhA | Aspergillus niger | Induced on D-galactose and galactitol | Up-regulated | Links the pathway to central metabolism (fructose) | nih.gov |
Theoretical and Computational Approaches in L Xylo 3 Hexulose Research
Molecular Modeling of L-xylo-3-Hexulose and Its Enzyme Interactions
Molecular modeling has become an indispensable tool for understanding the three-dimensional structure of this compound and its interactions with various enzymes at an atomic level. These computational techniques provide insights that are often difficult to obtain through experimental methods alone.
One of the primary applications of molecular modeling in this context is the study of enzymes involved in the D-galactose and L-arabinose catabolic pathways in fungi, where this compound is a key intermediate. nih.govresearchgate.net For instance, modeling has been used to investigate the binding of this compound to this compound reductase. This enzyme catalyzes the conversion of this compound to D-sorbitol. nih.govnih.gov Computational docking studies, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been employed to understand the substrate specificity of these reductases. researchgate.net
Molecular dynamics (MD) simulations have also been utilized to study the dynamic behavior of this compound and its associated enzymes over time. wellcomeopenresearch.org These simulations can reveal conformational changes in both the substrate and the enzyme's active site upon binding, providing a deeper understanding of the catalytic mechanism. For example, MD simulations can help elucidate how specific amino acid residues within the enzyme's active site interact with the hydroxyl and carbonyl groups of this compound, facilitating the reduction reaction.
Furthermore, molecular modeling has been instrumental in comparing the structures of different but related enzymes, such as this compound reductase and L-xylulose reductase. acs.org While both enzymes act on similar sugar molecules, they exhibit distinct substrate preferences. Modeling studies can highlight the subtle structural differences in their active sites that account for this specificity. For example, the L-xylulose reductase LXR3 from Trichoderma reesei shows no activity with this compound, a key substrate for the this compound reductase LXR4 in the same organism. acs.org
In some cases, molecular modeling has been used to investigate enzymes from different organisms that catalyze the same reaction. For example, the enzyme RmlD, a dTDP-6-deoxy-L-lyxo-4-hexulose reductase, which is structurally and functionally related to reductases acting on hexuloses, has been studied using molecular docking and dynamics to understand its interaction with substrates and inhibitors. wellcomeopenresearch.orgbbrc.infrontiersin.org These studies provide a framework for understanding the broader family of sugar-modifying enzymes.
The insights gained from molecular modeling are not purely academic. They have practical implications for metabolic engineering, where the goal is to modify metabolic pathways to produce valuable compounds. evitachem.com By understanding the precise nature of enzyme-substrate interactions, researchers can rationally design mutations in enzymes to alter their substrate specificity or improve their catalytic efficiency, thereby optimizing metabolic pathways that involve this compound.
Genome-Scale Metabolic Models (GEMs) for this compound Pathways
Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entire set of metabolic reactions in an organism. These models have become powerful tools for studying and engineering metabolic pathways, including those involving this compound. dntb.gov.ua GEMs are constructed based on an organism's annotated genome sequence and incorporate biochemical and physiological data. nih.gov
In the context of this compound, GEMs have been particularly valuable for elucidating the oxidoreductive D-galactose catabolic pathway in filamentous fungi. mdpi.combiorxiv.org This pathway, an alternative to the well-known Leloir pathway, converts D-galactose to D-fructose via intermediates such as galactitol, this compound, and D-sorbitol. nih.gov The construction and curation of GEMs for fungi like Aspergillus niger and Sungouiella intermedia have helped to map out the enzymes and reactions involved. biorxiv.orgstudiesinmycology.org
A key function of GEMs is to predict metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. By applying computational techniques like flux balance analysis (FBA), researchers can simulate how an organism will utilize different carbon sources and predict the production rates of various metabolites. This has been instrumental in understanding how fungi balance their metabolism when grown on galactose. For instance, GEMs can predict how the flux is distributed between the Leloir and the oxidoreductive pathways. biorxiv.org
GEMs also play a crucial role in metabolic engineering. By simulating the effects of gene knockouts or overexpressions, researchers can identify key engineering targets to optimize the production of a desired compound. For example, a GEM could be used to predict the impact of deleting the gene for this compound reductase on the accumulation of this compound or other pathway intermediates. vtt.fi This predictive capability guides the design of metabolically engineered strains for the production of valuable chemicals. evitachem.com
Furthermore, the integration of multi-omics data, such as transcriptomics, proteomics, and metabolomics, with GEMs enhances their predictive power. mdpi.com For example, by integrating transcriptomic data from fungi grown on galactose, researchers can see which genes in the this compound pathway are upregulated and use this information to refine the GEM. frontiersin.org This integrative approach provides a more dynamic and accurate picture of cellular metabolism. mdpi.com
The development of GEMs for various fungi has also highlighted the diversity of sugar metabolism across different species. mdpi.com While some pathways, like glycolysis, are highly conserved, others, including the oxidoreductive galactose pathway, show significant variations. researchgate.netmdpi.com Comparing GEMs of different fungi can reveal alternative enzymes or even entirely different routes for metabolizing sugars like galactose, with this compound being a key node in this metabolic diversity. mdpi.com
Bioinformatics and Omics-Based Discovery of this compound-Related Genes and Pathways
Bioinformatics and omics technologies have revolutionized the discovery and characterization of genes and metabolic pathways related to this compound. oup.com These approaches allow for a global view of the cellular processes at the level of DNA (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics).
Genomic analysis, particularly comparative genomics, has been fundamental in identifying the genes encoding the enzymes of the oxidoreductive D-galactose pathway. By comparing the genomes of fungi that can utilize galactose with those that cannot, researchers have been able to pinpoint candidate genes. For example, the genes encoding this compound reductase, such as lxr4 in Trichoderma reesei and xhrA in Aspergillus niger, were identified through this approach. nih.govnih.govresearchgate.net Deletion of these genes was then experimentally shown to impair growth on galactitol and D-galactose, confirming their function. nih.gov
Transcriptomics, which measures the expression levels of all genes in a cell under specific conditions, has been used to understand the regulation of the this compound pathway. By analyzing the transcriptome of fungi grown on D-galactose, researchers have observed the upregulation of the genes involved in the oxidoreductive pathway, including the this compound reductase gene. frontiersin.org This provides strong evidence for the involvement of these genes in galactose metabolism.
Proteomics, the large-scale study of proteins, complements transcriptomics by confirming that the identified genes are indeed translated into functional proteins. By analyzing the proteome of fungi grown on galactose, the enzymes of the oxidoreductive pathway can be identified and their abundance quantified.
Metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, provides direct evidence for the presence of pathway intermediates like this compound. The detection and quantification of this compound and its precursor, galactitol, and product, D-sorbitol, in fungal cells grown on galactose solidify the proposed pathway. nih.govmdpi.com
The integration of these different omics datasets provides a powerful, systems-level understanding of metabolism. mdpi.com For instance, correlating transcriptomic and metabolomic data can reveal how changes in gene expression directly impact the concentrations of metabolic intermediates. This integrated approach has been used to build and refine the models of sugar metabolism in various fungi. mdpi.com
Bioinformatics tools are essential for making sense of the vast amounts of data generated by omics experiments. Sequence alignment tools like BLAST are used to find homologous genes in different organisms. frontiersin.org Phylogenetic analysis helps to understand the evolutionary relationships between different enzymes, such as the various reductases involved in pentose (B10789219) and hexose (B10828440) metabolism. acs.org Furthermore, bioinformatics is crucial for the reconstruction of metabolic networks from genomic data, which forms the basis for genome-scale metabolic modeling. nih.gov
Emerging Research Themes and Future Directions for L Xylo 3 Hexulose
Unexplored Biosynthetic and Catabolic Pathways Involving L-xylo-3-Hexulose
Recent investigations have revealed that this compound is a key intermediate in the D-galactose catabolism of certain filamentous fungi, existing as an alternative to the well-established Leloir pathway. ebi.ac.uknih.gov This oxidoreductive pathway involves a series of NADPH-dependent reductions and NAD+-dependent oxidations to convert D-galactose into D-fructose, with galactitol, this compound, and D-sorbitol as intermediates. nih.gov
A pivotal discovery in this pathway was the identification of this compound reductase, the enzyme responsible for converting this compound to D-sorbitol. nih.gov In Trichoderma reesei and Aspergillus niger, the genes lxr4 and xhrA encode for this reductase, respectively. nih.gov Deletion of these genes inhibits growth on galactitol and curtails growth on D-galactose. nih.gov The purified LXR4 enzyme from T. reesei demonstrated high specificity for this compound. nih.gov
Furthermore, the production of this compound from galactitol has been observed in acetic acid bacteria like Gluconobacter oxydans. researchgate.netnih.gov This reaction is catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent dehydrogenase. researchgate.netnih.gov This finding is particularly noteworthy as it represents a potential exception to Bertrand Hudson's rule, which generally dictates the oxidation of polyhydric alcohols by these bacteria. researchgate.netnih.gov The enzyme in G. oxydans acts on the C-3 and C-5 hydroxyl groups of galactitol to yield this compound and D-tagatose. researchgate.netnih.gov
In Aspergillus niger, the galactitol dehydrogenase, LadB, is responsible for the conversion of galactitol to this compound and is a crucial component of the oxidoreductive D-galactose pathway. ebi.ac.ukvtt.fi Interestingly, while in T. reesei the enzymes of the L-arabinose pathway also function in the D-galactose pathway, A. niger appears to utilize distinct pathways for these two sugars. researchgate.netnih.gov
The table below summarizes the key enzymes involved in the metabolism of this compound in different microorganisms.
| Enzyme | Gene | Organism | Reaction | Pathway |
| This compound reductase | lxr4 | Trichoderma reesei | This compound to D-sorbitol | D-galactose catabolism |
| This compound reductase | xhrA | Aspergillus niger | This compound to D-sorbitol | D-galactose catabolism |
| Galactitol dehydrogenase | ladB | Aspergillus niger | Galactitol to this compound | D-galactose catabolism |
| PQQ-dependent dehydrogenase | - | Gluconobacter oxydans | Galactitol to this compound and D-tagatose | Galactitol oxidation |
| L-arabinitol dehydrogenase | LAD1 | Trichoderma reesei | Galactitol to this compound | D-galactose catabolism |
Biotechnological Applications and Potential of this compound in Fundamental Research and Bioprocesses
The unique metabolic positioning of this compound opens avenues for various biotechnological applications. As a rare sugar, it holds potential as a healthy alternative to traditional sweeteners. researchgate.netnih.gov The enzymatic production of this compound from readily available substrates like galactitol using microorganisms such as Gluconobacter oxydans presents a promising bioprocess. researchgate.netnih.gov
In fundamental research, this compound serves as a critical tool for elucidating the intricacies of fungal and bacterial sugar metabolism. vtt.firesearchgate.net Studying the regulation and function of the oxidoreductive D-galactose pathway, where this compound is a key intermediate, provides deeper insights into cellular metabolic flexibility. researchgate.netbiorxiv.org For instance, understanding how fungi like Aspergillus niger and Trichoderma reesei utilize this alternative pathway can inform strategies for metabolic engineering. vtt.firesearchgate.net
The enzymes involved in this compound metabolism, such as this compound reductase and galactitol dehydrogenase, are themselves valuable targets for biotechnological exploitation. nih.govvtt.fi These enzymes can be harnessed for the development of novel biorefining processes and the production of valuable biochemicals. For example, the high specificity of L-rhamnose dehydrogenase from A. niger for its substrate, in contrast to other broader-specificity dehydrogenases, highlights the potential for targeted enzymatic conversions in complex substrate mixtures. mdpi.com This principle of specificity is crucial when designing bioprocesses involving intermediates like this compound.
The table below outlines potential biotechnological applications and research areas for this compound.
| Application/Research Area | Description | Key Organisms/Enzymes |
| Alternative Sweetener | Production of this compound as a rare sugar with potential health benefits. | Gluconobacter oxydans (PQQ-dependent dehydrogenase) |
| Metabolic Engineering | Understanding and manipulating the oxidoreductive D-galactose pathway for the production of biofuels and biochemicals from biomass. | Aspergillus niger, Trichoderma reesei |
| Fundamental Research | Elucidating alternative sugar catabolic pathways in microorganisms. | Aspergillus niger, Trichoderma reesei, Gluconobacter oxydans |
| Biocatalysis | Utilizing enzymes from the this compound pathway for specific chemical transformations. | This compound reductase, Galactitol dehydrogenase |
Methodological Advancements Facilitating this compound Research
Progress in understanding this compound has been significantly propelled by advancements in various research methodologies. The use of cell-free membrane fractions from microorganisms like Gluconobacter oxydans has been instrumental in studying the enzymatic oxidation of galactitol to this compound. researchgate.netnih.gov This approach allows for the investigation of enzyme activity independent of cellular transport and regulatory systems.
Genetic and molecular biology techniques have been crucial for identifying and characterizing the genes and enzymes involved in this compound metabolism. Gene deletion studies, such as the knockout of lxr4 in T. reesei and xhrA in A. niger, have definitively established the function of this compound reductase in the D-galactose catabolic pathway. nih.govnih.gov Heterologous expression of genes in hosts like Saccharomyces cerevisiae has enabled the production and purification of enzymes like LXR4 for detailed kinetic analysis. nih.govnih.gov
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation and quantification of this compound and related metabolites from reaction mixtures and cell extracts. nih.gov Furthermore, techniques like gas-liquid chromatography have been used for the identification of reaction products after chemical modifications, such as the analysis of acetates derived from the reduction of this compound. cdnsciencepub.com
The table below highlights key methodological advancements and their applications in this compound research.
| Methodology | Application |
| Cell-free systems | Studying enzymatic reactions in isolation, such as the oxidation of galactitol by G. oxydans membrane fractions. researchgate.net |
| Gene deletion | Determining the in vivo function of genes encoding enzymes in the this compound pathway. nih.gov |
| Heterologous expression | Producing and purifying enzymes for biochemical characterization. nih.gov |
| Chromatography (HPLC, GC) | Separating, identifying, and quantifying this compound and related compounds. nih.govcdnsciencepub.com |
| Enzyme assays | Measuring the activity and kinetics of enzymes like this compound reductase. nih.gov |
Interdisciplinary Perspectives in this compound Investigations
The study of this compound inherently requires an interdisciplinary approach, integrating knowledge from microbiology, biochemistry, molecular biology, and biotechnology. Understanding the physiological role of the oxidoreductive D-galactose pathway in fungi necessitates a combination of genetic manipulation and detailed biochemical analysis. researchgate.nettuwien.at
For instance, research into the L-arabinose and D-xylose catabolic pathways in Hypocrea jecorina revealed that enzymes from these pathways are also involved in D-galactose metabolism, highlighting the interconnectedness of cellular metabolic networks. tuwien.at This finding underscores the importance of a systems-level perspective in metabolic research.
The discovery of the production of this compound by acetic acid bacteria bridges the fields of microbial physiology and enzymology, particularly concerning the function of PQQ-dependent dehydrogenases. researchgate.netfrontiersin.org This has implications for both fundamental understanding of bacterial metabolism and the development of new biotransformation processes. frontiersin.orgacs.org
Furthermore, the potential application of this compound as a specialty chemical or food ingredient brings in perspectives from food science and chemical engineering for process optimization and product formulation. The synthesis and characterization of this compound and its derivatives also involve organic chemistry principles. cdnsciencepub.comacs.org
The table below illustrates the interdisciplinary nature of this compound research.
| Discipline | Contribution to this compound Research |
| Microbiology | Investigating the microorganisms that produce and metabolize this compound. |
| Biochemistry | Characterizing the enzymes and metabolic pathways involved with this compound. |
| Molecular Biology | Identifying and manipulating the genes responsible for this compound metabolism. |
| Biotechnology | Developing bioprocesses for the production and application of this compound. |
| Organic Chemistry | Synthesizing and determining the structure of this compound and its derivatives. |
| Systems Biology | Modeling and analyzing the metabolic networks in which this compound participates. |
Q & A
Q. What controls are essential when studying this compound in metabolic flux analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
